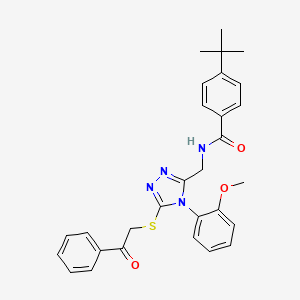

4-(tert-butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

4-(tert-Butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic benzamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a thioether-linked 2-oxo-2-phenylethyl moiety at position 5, and a 4-(tert-butyl)benzamide group attached via a methylene bridge to the triazole ring. This compound exemplifies structural motifs common in bioactive molecules, including the lipophilic tert-butyl group, the electron-rich 2-methoxyphenyl substituent, and the thioether linkage, which collectively influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

4-tert-butyl-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3S/c1-29(2,3)22-16-14-21(15-17-22)27(35)30-18-26-31-32-28(33(26)23-12-8-9-13-25(23)36-4)37-19-24(34)20-10-6-5-7-11-20/h5-17H,18-19H2,1-4H3,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRXVTYIWJCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule notable for its structural features, including a triazole ring and a methoxyphenyl group. These components suggest potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

This compound belongs to a class of triazole-linked benzamide derivatives. Its molecular formula is , with a molecular weight of 634.8 g/mol. The presence of the thioether linkage (2-oxo-2-phenylethyl thio) indicates potential interactions with various biological targets, enhancing its relevance in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 634.8 g/mol |

| Chemical Class | Triazole-linked benzamide |

Biological Activity Overview

Research indicates that compounds featuring triazole rings often exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of This compound have not been extensively documented; however, its structural analogs provide insight into its potential effects.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. For example, compounds similar to this one have demonstrated efficacy against various fungal pathogens by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Potential

The anticancer activity is attributed to the ability of such compounds to interfere with cellular pathways involved in proliferation and apoptosis. Triazole-linked benzamides have shown promise as potent inhibitors in cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and modulation of signaling pathways.

Mechanistic Studies

Understanding the mechanism of action is critical for optimizing the therapeutic potential of this compound. Interaction studies using techniques like molecular docking and in vitro assays can elucidate how This compound interacts with target proteins.

Interaction Studies

Potential interactions include:

- Target Enzymes: Inhibition of enzymes involved in metabolic pathways.

- Receptor Binding: Modulation of receptor activity leading to altered cellular responses.

- Cell Cycle Regulation: Induction of cell cycle arrest in cancer cells.

Case Studies and Research Findings

A limited number of studies have specifically addressed this compound; however, related research provides valuable insights:

-

Antifungal Studies: A study on similar triazole derivatives reported IC50 values indicating effective antifungal activity against strains like Candida albicans.

Compound IC50 (µM) Activity Compound A 5.0 Antifungal Compound B 10.0 Anticancer - Cell Line Studies: Research on benzamide derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting that modifications like those seen in this compound could enhance efficacy.

- Mechanistic Insights: Molecular docking studies indicated strong binding affinity to target proteins involved in cancer proliferation pathways.

Comparison with Similar Compounds

Key Compounds

- Compound A : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

- Compound B: N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Compound C: 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Structural Implications :

- The tert-butyl group in the target compound enhances lipophilicity compared to the sulfonyl groups in Compound A or the polar hydroxyamino group in Compound B .

- The thioether linkage in the target compound and Compound B may confer greater metabolic stability than the thione tautomer in Compound A, which is prone to oxidation .

Pharmacological and Physicochemical Properties

Tautomerism and Stability

- The target compound’s triazole ring likely exists in a single tautomeric form, similar to Compound A, which favors the thione tautomer (νC=S at 1247–1255 cm⁻¹ in IR) over the thiol form .

- In contrast, thioether-linked triazoles (e.g., Compound B) avoid tautomeric equilibria, enhancing stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.